molecular formula C22H17N B1623472 N-(3-Phenylallylidene)-9H-fluoren-2-amine CAS No. 5439-53-2

N-(3-Phenylallylidene)-9H-fluoren-2-amine

Cat. No.: B1623472
CAS No.: 5439-53-2
M. Wt: 295.4 g/mol
InChI Key: KNNZYQMTSPFAGR-NNQNRFHUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Phenylallylidene)-9H-fluoren-2-amine is an organic compound that features a fluorenyl group attached to a phenylpropene imine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Phenylallylidene)-9H-fluoren-2-amine typically involves the condensation of 9H-fluoren-2-amine with cinnamaldehyde under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the condensation reaction. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-(3-Phenylallylidene)-9H-fluoren-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The fluorenyl and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed.

Major Products

    Oxidation: Oxidized derivatives of the fluorenyl and phenyl groups.

    Reduction: Corresponding amines.

    Substitution: Various substituted fluorenyl and phenyl derivatives.

Scientific Research Applications

N-(3-Phenylallylidene)-9H-fluoren-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(3-Phenylallylidene)-9H-fluoren-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by forming a stable complex with the active site, thereby preventing substrate binding. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(9,9-Dimethyl-9H-fluoren-2-yl)-9,9-dimethyl-N-{4-[(E)-phenyldiazenyl]phenyl}-9H-fluoren-2-amine
  • 9,9-Dimethyl-9H-fluoren-2-yl derivatives

Uniqueness

N-(3-Phenylallylidene)-9H-fluoren-2-amine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties

Properties

CAS No.

5439-53-2

Molecular Formula

C22H17N

Molecular Weight

295.4 g/mol

IUPAC Name

(E)-N-(9H-fluoren-2-yl)-3-phenylprop-2-en-1-imine

InChI

InChI=1S/C22H17N/c1-2-7-17(8-3-1)9-6-14-23-20-12-13-22-19(16-20)15-18-10-4-5-11-21(18)22/h1-14,16H,15H2/b9-6+,23-14?

InChI Key

KNNZYQMTSPFAGR-NNQNRFHUSA-N

SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)N=CC=CC4=CC=CC=C4

Isomeric SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)N=C/C=C/C4=CC=CC=C4

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)N=CC=CC4=CC=CC=C4

Pictograms

Irritant

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.